3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride
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Overview
Description
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3-position and an amine group at the 7-position of the imidazo[1,2-a]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride can be synthesized through a one-pot tandem cyclization/bromination reaction. The synthesis involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The reaction conditions are mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes as those used in laboratory settings. The scalability of the one-pot tandem cyclization/bromination reaction makes it suitable for industrial applications. The use of ethyl acetate as a solvent and TBHP as an oxidizing agent ensures efficient production with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Cyclization Reactions: The amine group at the 7-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as TBHP and dimethyl sulfoxide (DMSO) are commonly used.
Cyclization Reactions: Cyclization reactions often require the presence of a catalyst or an oxidizing agent.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Oxidized imidazo[1,2-a]pyridine derivatives.
Cyclization Reactions: Fused ring systems with enhanced biological activities.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and the amine group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodoimidazo[1,2-a]pyridine: Similar structure with an iodine atom instead of bromine.
3-Chloroimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.
3-Fluoroimidazo[1,2-a]pyridine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution and cyclization reactions, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C7H8BrCl2N3 |
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Molecular Weight |
284.97 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H6BrN3.2ClH/c8-6-4-10-7-3-5(9)1-2-11(6)7;;/h1-4H,9H2;2*1H |
InChI Key |
QHMDMGHJMWMQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2Br)C=C1N.Cl.Cl |
Origin of Product |
United States |
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